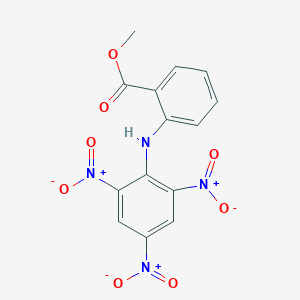
Methyl 2-(2,4,6-trinitroanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,4,6-trinitroanilino)benzoate is an organic compound known for its complex structure and significant applications in various fields It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 2,4,6-trinitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,6-trinitroanilino)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the 2,4,6-trinitroanilino group. One common method includes the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (5-15°C) to form methyl 3-nitrobenzoate.
Formation of 2,4,6-Trinitroaniline: Aniline is nitrated using a similar nitration mixture to form 2,4,6-trinitroaniline.
Coupling Reaction: The 2,4,6-trinitroaniline is then coupled with methyl 3-nitrobenzoate under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow nitration and automated coupling reactions, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,6-trinitroanilino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles under acidic or basic conditions.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(2,4,6-trinitroanilino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,6-trinitroanilino)benzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the ester group.
2,4,6-Trinitroaniline: Lacks the benzoate ester group but shares the trinitroanilino moiety.
Uniqueness
Methyl 2-(2,4,6-trinitroanilino)benzoate is unique due to the presence of both the ester and trinitroanilino groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 2-(2,4,6-trinitroanilino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O8/c1-26-14(19)9-4-2-3-5-10(9)15-13-11(17(22)23)6-8(16(20)21)7-12(13)18(24)25/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXICOXOQHJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














